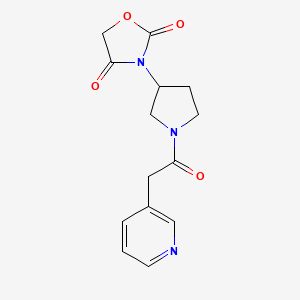

3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(2-pyridin-3-ylacetyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c18-12(6-10-2-1-4-15-7-10)16-5-3-11(8-16)17-13(19)9-21-14(17)20/h1-2,4,7,11H,3,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZIPHDGTSMESW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multistep organic reactions. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The pyridine ring can be oxidized to form N-oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring yields pyridine N-oxides, while reduction can lead to various reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione serves as a building block in organic synthesis. It can be employed to create new compounds through various chemical reactions, including oxidation and reduction processes. These reactions can lead to the formation of derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Research has indicated that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of oxazolidinones can inhibit bacterial growth and exhibit cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound have been evaluated for their antibacterial efficacy against Gram-positive bacteria .

Medicinal Chemistry

The compound's unique structure allows it to interact with various biological targets, making it a candidate for therapeutic development. Investigations into its mechanism of action suggest that it may modulate enzyme activity or interfere with cellular pathways, contributing to its observed biological effects . Ongoing research aims to explore its potential as a therapeutic agent in treating infections or cancer.

Case Study 1: Antimicrobial Evaluation

A study conducted on oxazolidinone derivatives revealed that compounds similar to this compound demonstrated significant antibacterial activity against Staphylococcus aureus. The results indicated that these compounds could serve as lead candidates for developing new antibiotics .

Case Study 2: Anticancer Properties

In another research effort, derivatives of this compound were tested against various cancer cell lines. The findings showed that some derivatives exhibited cytotoxic effects comparable to established chemotherapeutic agents, suggesting their potential utility in cancer therapy .

Mechanism of Action

The mechanism of action of 3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Oxadiazole Derivatives

Compounds such as 5-[2-[(3R)-1-(2-phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) and its stereoisomer (1b) () share a pyrrolidine-oxygen-phenyl backbone but replace the oxazolidine-2,4-dione with a 1,2,4-oxadiazole ring. The oxadiazole moiety enhances metabolic stability and bioavailability compared to dione-containing structures, which may exhibit higher reactivity due to the electron-deficient dione system .

Pyrrolidine-2,3-dione Derivatives

Pyrrolidine-2,3-diones (e.g., 4-acetyl-3-hydroxy-1-(3-nitrophenyl)-5-phenyl-3-pyrroline-2-one) () feature a dione group directly on the pyrrolidine ring.

Pyrazole Derivatives

Derivatives like 3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one () incorporate pyridine and pyrrolidine-like groups but lack the dione functionality. The absence of the dione group simplifies synthesis but may limit interactions with biological targets requiring hydrogen-bonding motifs .

Biological Activity

3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known by its CAS number 1903554-53-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including synthesis, pharmacological evaluations, and case studies.

The compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₅N₃O₄

- Molecular Weight : 289.29 g/mol

- Structure : It features an oxazolidine ring with a pyridine and a pyrrolidine moiety, contributing to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound indicates potential applications in various therapeutic areas, particularly in metabolic and inflammatory diseases.

Antimicrobial Activity

A study evaluating oxazolidinone derivatives indicated that compounds with similar structures exhibited notable antibacterial properties. For instance, derivatives showed effective inhibition against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that this compound may also possess antimicrobial potential .

GPBAR1 Agonism

The compound's structural similarity to other GPBAR1 agonists suggests it may activate this receptor involved in regulating bile acid metabolism and inflammation. GPBAR1 has emerged as a target for treating conditions like type 2 diabetes and non-alcoholic fatty liver disease. Compounds designed with similar scaffolds have shown promising results in selectively activating GPBAR1 without affecting other receptors .

Research Findings and Case Studies

Synthesis Pathway

The synthesis of this compound typically involves several steps:

Q & A

Q. What are the common synthetic routes for preparing 3-(1-(2-(Pyridin-3-yl)acetyl)pyrrolidin-3-yl)oxazolidine-2,4-dione?

The synthesis typically involves multi-component reactions (MCRs) or stepwise functionalization of pyrrolidine and oxazolidine-dione cores. For example, pyrrolidine-2,3-dione derivatives can be synthesized via condensation of 3-pyrroline-2-one intermediates with aliphatic amines (e.g., methylamine), followed by acetylation with pyridin-3-yl acetyl groups. Reaction optimization often requires pH control, temperature modulation, and catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance regioselectivity and yield .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) to assign proton and carbon environments, particularly for distinguishing pyrrolidine and oxazolidine-dione moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) resolves stereochemistry. For example, HMBC correlations between the pyridin-3-yl acetyl carbonyl (δ ~170 ppm) and pyrrolidine protons confirm connectivity .

Q. What safety precautions are critical during handling?

Due to potential toxicity (H303, H313, H333 hazards), researchers must use PPE (gloves, goggles, respirators), work in fume hoods, and avoid inhalation/skin contact. Waste disposal should follow institutional guidelines for nitrogen-containing heterocycles. Emergency protocols include rinsing exposed areas with water and seeking medical attention for persistent irritation .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

Yields depend on:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DME) improve solubility of intermediates.

- Catalyst loading : Fe₂O₃@SiO₂/In₂O₃ reduces side reactions in acetylative steps .

- Purification : Column chromatography with gradients (e.g., hexane/EtOAc) resolves regioisomers. For example, yields of oxazolidine-dione derivatives can increase from 53% to 69% by adjusting amine equivalents and reaction time .

Q. How do structural modifications impact biological activity?

Substitutions on the pyrrolidine or pyridine rings alter pharmacokinetics. For instance:

- Electron-withdrawing groups (e.g., nitro, bromo) on the pyridine ring enhance antimicrobial activity by increasing electrophilicity .

- Steric hindrance from bulky substituents (e.g., trityl groups) may reduce solubility but improve metabolic stability .

In vitro assays (e.g., MIC testing) and molecular docking (e.g., Tyk2 kinase binding) are used to validate structure-activity relationships .

Q. What analytical challenges arise in resolving enantiomers or polymorphs?

- Enantiomeric separation : Chiral HPLC (e.g., Chiralpak IA/IB columns) or enzymatic resolution is required due to the compound’s stereogenic centers.

- Polymorphism : Differential scanning calorimetry (DSC) and PXRD distinguish polymorphic forms, which affect bioavailability. For example, Form I (high melting point) may exhibit better crystallinity than Form II .

Q. How can computational methods aid in experimental design?

- DFT calculations predict reaction pathways (e.g., acetyl group migration) and transition states.

- Molecular dynamics simulations model solvent interactions and stability of crystal lattices .

- CSD surveys (Cambridge Structural Database) guide crystallization strategies by comparing packing motifs of analogous compounds .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Discrepancies may stem from:

- Assay variability : MIC values differ due to bacterial strain specificity or nutrient media composition.

- Impurity profiles : Residual solvents (e.g., DMF) or regioisomers in crude products can skew results. Validate purity via HPLC (>95%) and LC-MS before testing .

- Metabolic instability : Rapid degradation in certain cell lines (e.g., hepatocytes) may underreport activity. Use stabilized formulations (e.g., cyclodextrin complexes) .

Q. Why do synthetic yields vary between similar protocols?

Key factors include:

- Moisture sensitivity : Oxazolidine-dione formation is prone to hydrolysis; anhydrous conditions (e.g., molecular sieves) improve consistency .

- Amine nucleophilicity : Less nucleophilic amines (e.g., 4-methoxybenzylamine) require longer reaction times or elevated temperatures .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.